![molecular formula C16H22BNO3 B1405748 2-Methyl-n-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-propenamide CAS No. 1056904-41-6](/img/structure/B1405748.png)
2-Methyl-n-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-propenamide
Overview
Description
2-Methyl-n-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-propenamide, often referred to as 2-Methyl-N-phenyl-2-propenamide (2-MPA), is an organic compound that has been used in a variety of scientific research applications. It is a derivative of propene and is a non-aromatic amide. 2-MPA has been used as a reagent in the synthesis of various compounds and has been studied for its potential medicinal properties.
Scientific Research Applications
Borylation Reactions
The compound can be used in borylation reactions, where it may facilitate the addition of boron to organic molecules. This is particularly useful in the presence of a palladium catalyst to form pinacol benzyl boronate, which is a key intermediate in various organic syntheses .
Hydroboration Reactions
It may also be employed in hydroboration reactions of alkyl or aryl alkynes and alkenes. These reactions are typically catalyzed by transition metals and are fundamental for creating complex organic molecules with boron-containing groups .
Suzuki-Miyaura Cross-Coupling Reactions
This compound could potentially be used in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in pharmaceuticals and fine chemical manufacturing .
Transesterification Reactions
Transesterification reactions, which are essential for modifying ester compounds, could also utilize this compound as a reagent. This process is significant in the production of polymers and specialty chemicals .
Development of γ-Secretase Modulators
In the pharmaceutical field, this compound might be used for the preparation of aminothiazoles as γ-secretase modulators. These modulators are important for Alzheimer’s disease research and therapy .
JAK2 Inhibitors Synthesis
Another potential application is in synthesizing amino-pyrido-indol-carboxamides as potential JAK2 inhibitors for therapy of myeloproliferative disorders .
Mechanism of Action
Mode of Action
Compounds with similar structures have been used in suzuki-miyaura coupling reactions , which suggests that this compound may also interact with its targets in a similar manner.
Biochemical Pathways
The compound may be involved in the phosphitylation of alcohols and heteroatomic nucleophiles, resulting in the formation of useful glycosyl donors and ligands . It may also participate in the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
Pharmacokinetics
Its solubility in methanol suggests that it may have good bioavailability
Action Environment
Environmental factors such as temperature, light, and air can influence the compound’s action, efficacy, and stability . For instance, it should be stored under inert gas and away from light and air . The compound is stable under normal temperatures and pressures .
properties
IUPAC Name |
2-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BNO3/c1-11(2)14(19)18-13-9-7-12(8-10-13)17-20-15(3,4)16(5,6)21-17/h7-10H,1H2,2-6H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REKOOYVNJKFJFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-n-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-propenamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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